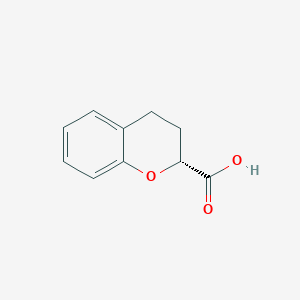

(R)-chroman-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLFCQJQOIZMHF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308042 | |

| Record name | (R)-Chroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83780-47-6 | |

| Record name | (R)-Chroman-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83780-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Chroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-Chroman-2-Carboxylic Acid from p-Fluorophenol: Strategies and Methodologies

Executive Summary

Optically pure (R)-chroman-2-carboxylic acid and its derivatives, particularly (R)-6-fluoro-chroman-2-carboxylic acid, are pivotal chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of a robust and validated synthetic pathway starting from the readily available precursor, p-fluorophenol. The primary strategy detailed involves an initial racemic synthesis of 6-fluoro-chroman-2-carboxylic acid, followed by highly efficient methods for chiral resolution to isolate the desired (R)-enantiomer. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions. Furthermore, this guide delves into both classical diastereomeric salt formation and modern enzymatic kinetic resolution techniques, offering researchers a choice between established and green chemistry approaches.

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. The introduction of a chiral center at the C2 position, particularly with a carboxylic acid functionality, creates a versatile synthon for drug development. The fluorine atom at the C6 position, derived from the p-fluorophenol starting material, can enhance metabolic stability and binding affinity of the final drug candidate through favorable electronic interactions.

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This guide focuses on a practical and scalable approach to obtain (R)-6-fluoro-chroman-2-carboxylic acid. The chosen synthetic strategy prioritizes reliability and high enantiomeric purity, beginning with the construction of a racemic chroman framework followed by a meticulous separation of the enantiomers.

Section 1: Racemic Synthesis of 6-Fluoro-chroman-2-carboxylic Acid

The synthesis of the racemic target molecule is achieved through a robust three-step sequence starting from p-fluorophenol. This pathway involves a Michael addition, an intramolecular Friedel-Crafts cyclization to form the core heterocyclic structure, and a subsequent reduction to yield the desired chroman ring system. A patent by Kurono M. and Baba Y. describes a similar pathway, highlighting its industrial relevance[1].

Step 1.1: Michael Addition & Hydrolysis

The synthesis initiates with an addition reaction between p-fluorophenol and dimethyl acetylenedicarboxylate. The phenoxide, generated in situ under basic conditions, acts as a nucleophile in a Michael-type addition to the electron-deficient alkyne.

-

Causality and Rationale: p-Fluorophenol's hydroxyl group is sufficiently nucleophilic to attack the electrophilic carbon-carbon triple bond of dimethyl acetylenedicarboxylate. This reaction efficiently couples the aromatic ring with the C4 dicarboxylate backbone required for the subsequent cyclization. The resulting diester is then hydrolyzed under alkaline conditions to yield the more reactive 2-(p-fluorophenoxy)butenedioic acid, priming the molecule for the intramolecular ring closure.

Step 1.2: Intramolecular Friedel-Crafts Cyclization

The key ring-forming step is an intramolecular Friedel-Crafts acylation/alkylation reaction. The 2-(p-fluorophenoxy)butenedioic acid is treated with a strong acid, which serves as both a catalyst and a solvent, to induce cyclization and form the 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid intermediate.

-

Causality and Rationale: Strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are essential for this transformation[1][2]. They protonate the carboxylic acid, facilitating the formation of an acylium ion or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position relative to the ether linkage, leading to electrophilic aromatic substitution and the formation of the six-membered heterocyclic ring of the chromone core[3][4].

Step 1.3: Catalytic Hydrogenation

The final step in the racemic sequence is the reduction of the chromone intermediate to the target chroman. This is achieved through catalytic hydrogenation, which reduces both the ketone at the C4 position and the double bond in the pyran ring.

-

Causality and Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic ketones and alkenes[5]. The reaction is typically performed under hydrogen pressure in a suitable solvent like glacial acetic acid. This method provides a clean and high-yielding route to the saturated chroman ring system, resulting in racemic 6-fluoro-chroman-2-carboxylic acid[5].

Section 2: Enantioselective Separation (Chiral Resolution)

With the racemic acid in hand, the critical step of separating the enantiomers can be performed. We present two highly effective methods: a classical approach using diastereomeric salt formation and a modern biocatalytic approach.

Method 2.A: Classical Resolution via Diastereomeric Salt Formation

This timeless method relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

-

Principle of Separation: The reaction of (R,S)-6-fluoro-chroman-2-carboxylic acid with a chiral amine, such as (R)-(+)-α-methylbenzylamine, yields two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubility in a given solvent system. One salt will preferentially crystallize, allowing for its isolation by filtration. The purified diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure carboxylic acid[6]. This process can be repeated with the mother liquor, sometimes using the opposite enantiomer of the chiral base, to isolate the other acid enantiomer.

Method 2.B: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful and environmentally benign alternative that utilizes the high stereoselectivity of enzymes. The process involves the esterification of the racemic acid, followed by the selective hydrolysis of one of the ester enantiomers by an enzyme, such as a lipase or an esterase.

-

Principle of Separation: The racemic 6-fluoro-chroman-2-carboxylic acid is first converted to a simple ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to hydrolysis catalyzed by an enzyme like an esterase from Geobacillus thermocatenulatus or a lipase[7][8]. The enzyme's chiral active site selectively accommodates and hydrolyzes one enantiomer (e.g., the (S)-ester) back to the carboxylic acid at a much faster rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the unreacted (R)-ester and the newly formed (S)-acid. These two compounds have different functional groups and can be easily separated by standard chemical extraction or chromatography[8][9]. This method is known for producing products with very high enantiomeric excess (ee).

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the synthesis and resolution processes. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents & Solvents | Typical Conditions | Typical Yield | Reference |

| 1.1 | Michael Addition & Hydrolysis | p-Fluorophenol, Dimethyl Acetylenedicarboxylate, Methanol, NaOH(aq) | Addition at RT, Hydrolysis at 25-35°C | 85-95% | [1] |

| 1.2 | Friedel-Crafts Cyclization | 2-(p-fluorophenoxy)butenedioic acid, Conc. H₂SO₄ | 80-100°C, 2-4 hours | 70-80% | [1] |

| 1.3 | Catalytic Hydrogenation | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, H₂, 5% Pd/C, Glacial Acetic Acid | 2.0 MPa H₂, 70-80°C | >90% | [5] |

| 2.A | Classical Resolution | Racemic Acid, (R)-(+)-α-Methylbenzylamine, Ethanol/Water | Fractional Crystallization | ~40% (for one enantiomer) | [6] |

| 2.B | Enzymatic Resolution | Racemic Methyl Ester, Esterase (EstS/EstR), Toluene/Aqueous Buffer | Biphasic system, 30-40°C, ~50% conversion | >45% (for each enantiomer), >99% ee | [7] |

Protocol 3.1: Synthesis of Racemic 6-Fluoro-chroman-2-carboxylic acid

-

Step 1.1 & 1.2 (Combined approach based on[1]): To a solution of p-fluorophenol (1.0 eq) in a suitable solvent, add dimethyl acetylenedicarboxylate (1.1 eq). The reaction is catalyzed by a base. After completion, the solvent is removed, and the crude diester is hydrolyzed using an aqueous solution of sodium hydroxide. The reaction mixture is then acidified to precipitate 2-(p-fluorophenoxy)butenedioic acid. The dried acid is then carefully added to concentrated sulfuric acid at a controlled temperature and heated to induce cyclization. After the reaction is complete, the mixture is poured onto ice, and the precipitated solid, 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, is collected by filtration.

-

Step 1.3: Hydrogenation[5]: The 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) is dissolved in glacial acetic acid in a high-pressure autoclave. 5% Palladium on carbon (Pd/C) catalyst (typically 1-2 mol% Pd) is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 2.0-3.0 MPa. The mixture is heated to 70-80°C with vigorous stirring. Reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is cooled, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude racemic 6-fluoro-chroman-2-carboxylic acid, which can be purified by recrystallization.

Protocol 3.2: Enzymatic Resolution of (R/S)-Methyl-6-fluoro-chroman-2-carboxylate[7]

-

Esterification: The racemic acid from Protocol 3.1 is esterified using a standard method (e.g., methanol with a catalytic amount of sulfuric acid) to produce the racemic methyl ester.

-

Enzymatic Hydrolysis: In a biphasic system consisting of toluene and an aqueous phosphate buffer, dissolve the racemic methyl 6-fluoro-chroman-2-carboxylate. Add the selected esterase (e.g., immobilized cells of EstS or EstR). Stir the mixture at a controlled temperature (e.g., 35°C).

-

Monitoring and Work-up: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the formed acid. When the conversion reaches approximately 50%, stop the reaction.

-

Separation: Separate the aqueous and organic layers. The unreacted (R)-ester will remain in the organic (toluene) layer. The (S)-acid salt will be in the aqueous layer. Acidify the aqueous layer with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the (S)-acid. The (R)-ester can be isolated from the toluene layer and subsequently hydrolyzed using a standard chemical method (e.g., with LiOH) to yield the final (R)-6-fluoro-chroman-2-carboxylic acid.

Section 4: Conclusion

The synthesis of (R)-6-fluoro-chroman-2-carboxylic acid from p-fluorophenol is a multi-step process that can be achieved with high fidelity and enantiopurity. The pathway involving the construction of a racemic chroman framework followed by chiral resolution offers a reliable and scalable solution for researchers and drug development professionals. While classical resolution remains a viable option, the use of enzymatic kinetic resolution represents a significant advancement, providing exceptional enantioselectivity under mild, environmentally friendly conditions. The methodologies and principles outlined in this guide provide a solid foundation for the production of this valuable chiral building block, enabling further exploration in the field of medicinal chemistry.

References

- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018). Vertex AI Search.

-

Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2017). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 82(19), 10468–10475. Available from: [Link]

- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018). National Institutes of Health.

- Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. (2020). ResearchGate.

-

Trost, B. M., Shen, H. C., Dong, L., Surivet, J.-P., & Sylvain, C. (2003). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 125(37), 11361–11373. Available from: [Link]

- Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. (n.d.). National Institutes of Health.

- Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. (2014). Vertex AI Search.

- Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. (n.d.). Royal Society of Chemistry.

- Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (n.d.). National Institutes of Health.

-

Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2018). ACS Omega, 3(12), 18567–18580. Available from: [Link]

- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). Royal Society of Chemistry.

-

Reddy, B. V. S., Borkar, P., Yadav, J. S., Sridhar, B., & Grée, R. (2012). Tandem Prins/Friedel–Crafts Cyclization for Stereoselective Synthesis of Heterotricyclic Systems. The Journal of Organic Chemistry, 77(20), 9318–9324. Available from: [Link]

- Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters. (n.d.). Benchchem.

-

Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available from: [Link]

- Search Results. (n.d.). Beilstein Journals.

- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2025). The Journal of Organic Chemistry.

- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). ResearchGate.

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

- Preparation method of 6-fluorochroman-2-formic acid. (n.d.). Google Patents.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Vertex AI Search.

- Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. BJOC - Search Results [beilstein-journals.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Stereoselective synthesis of (R)-chroman-2-carboxylic acid

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-Chroman-2-Carboxylic Acid

Abstract

This compound and its derivatives are pivotal chiral building blocks within the pharmaceutical industry, forming the core scaffold of numerous biologically active compounds.[1][2] The chroman motif itself is a privileged heterocyclic structure found in a wide array of natural products and medicinal agents, making its stereoselective synthesis a topic of significant interest for researchers and drug development professionals.[3][4][5] This guide provides a comprehensive overview of the principal methodologies for synthesizing the (R)-enantiomer of chroman-2-carboxylic acid, grounded in field-proven insights. We will explore the causality behind experimental choices in asymmetric catalysis, the efficiency of enzymatic and chemical resolutions, and the strategic use of the chiral pool. Each section is designed to be a self-validating system, complete with detailed protocols, comparative data, and mechanistic diagrams to ensure technical accuracy and practical applicability.

The Strategic Importance of Chiral Chromans

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. For chroman-based drugs, controlling the absolute configuration at the C2 position is often critical for achieving the desired pharmacological activity and minimizing off-target effects. This compound serves as a key precursor for several important molecules, demanding robust and scalable synthetic routes that deliver high enantiopurity. The primary challenge lies in constructing the chiral center at the C2 position efficiently and selectively. This guide will dissect the three dominant strategies employed to meet this challenge.

Asymmetric Catalysis: Building Chirality from the Ground Up

Asymmetric catalysis offers the most elegant and atom-economical approach, creating the desired stereocenter from prochiral starting materials. This strategy avoids the need for resolving racemic mixtures, thereby maximizing theoretical yield.

Organocatalysis: The Metal-Free Revolution

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based systems.[3] It utilizes small, chiral organic molecules to induce enantioselectivity, often through the formation of transient chiral intermediates like iminium or enamine ions.

Core Principle: Intramolecular Oxa-Michael Addition

The most direct route to the chroman core is the intramolecular oxa-Michael addition, where a tethered phenol attacks an α,β-unsaturated system.[3][6] Chiral catalysts, such as prolinol derivatives or bifunctional thioureas and squaramides, activate the substrate and control the facial selectivity of the cyclization.[5][7] Bifunctional catalysts are particularly effective, using one part of the molecule (e.g., a thiourea) to activate the electrophile and a basic moiety (e.g., a tertiary amine) to deprotonate the nucleophile, bringing them together in a highly organized, chiral transition state.

Logical Workflow for Organocatalytic Chroman Synthesis

Caption: Organocatalytic workflow for stereoselective chroman synthesis.

Representative Protocol: Squaramide-Catalyzed Intramolecular Oxa-Michael Addition[3][5]

-

Reaction Setup: In a dry reaction vial, dissolve the phenol substrate bearing an (E)-α,β-unsaturated ketone moiety (0.1 mmol) and the chiral squaramide catalyst (0.01 mmol, 10 mol%) in 1.0 mL of a non-polar solvent like toluene.

-

Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-72 hours).

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the optically active chroman derivative. The ester or ketone can then be further transformed into the target carboxylic acid.

Transition Metal Catalysis: Power and Precision

Chiral complexes of transition metals such as palladium, rhodium, and nickel offer exceptional catalytic activity and selectivity.[8]

Core Principle: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

A benchmark method developed by Trost involves the intramolecular cyclization of a phenol derivative with a tethered allylic carbonate.[9][10] The palladium catalyst, in conjunction with a chiral ligand, generates a π-allyl palladium intermediate. The subsequent stereocontrolled attack by the phenoxide nucleophile forms the chroman ring with high enantioselectivity.[10] The stereochemical outcome is determined by the chiral environment created by the ligand around the metal center.

Catalytic Cycle of Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Caption: Simplified catalytic cycle for Pd-catalyzed AAA chroman synthesis.

Resolution of Racemic Mixtures: The Classical Approach

Resolution strategies begin with a racemic mixture of chroman-2-carboxylic acid (or its ester) and separate the two enantiomers. While the maximum yield for the desired enantiomer is 50%, these methods are often robust, scalable, and highly effective.[11]

Enzymatic Kinetic Resolution

This "green chemistry" approach leverages the high stereoselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers.[2][11][12]

Core Principle:

The process starts with a racemic ester, such as methyl (±)-chroman-2-carboxylate. An enzyme is introduced that selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) into its corresponding carboxylic acid. The other enantiomer (the desired (R)-ester) is left unreacted.[2] The resulting mixture of the (R)-ester and the (S)-acid can be easily separated due to their different chemical properties (e.g., via a simple acid-base extraction). This method is prized for its exceptionally high enantiomeric excess (ee) values, often exceeding 99%, and its operation under mild, aqueous conditions.[2]

Workflow for Enzymatic Kinetic Resolution

Caption: Step-by-step workflow for enzymatic resolution of a chroman ester.

Representative Protocol: Esterase-Catalyzed Hydrolysis of Racemic Methyl 6-Fluoro-chroman-2-carboxylate[2]

-

Reaction Setup: Prepare a biphasic system with the racemic methyl ester substrate dissolved in an organic solvent (e.g., toluene) and a buffered aqueous phase (e.g., phosphate buffer, pH 7.5) containing the esterase enzyme (e.g., from Geobacillus thermocatenulatus).

-

Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., 30-50 °C) to facilitate interfacial catalysis.

-

Monitoring: Monitor the conversion and enantiomeric excess of both the remaining ester and the formed acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

-

Work-up: Separate the aqueous and organic layers. Acidify the aqueous layer with HCl to pH ~2 and extract the (S)-acid with an organic solvent. The organic layer contains the unreacted (R)-ester.

-

Final Hydrolysis: Isolate the (R)-ester from the organic layer and subject it to standard base hydrolysis (e.g., using LiOH in THF/water) to yield the final this compound.[13]

Classical Chemical Resolution

This method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent.[11]

Core Principle:

The racemic (±)-chroman-2-carboxylic acid is treated with a single enantiomer of a chiral base, such as (R)-(+)-α-methylbenzylamine.[14] This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Unlike enantiomers, diastereomers have different physical properties, most notably solubility. Through careful selection of a solvent, one of the diastereomeric salts can be selectively crystallized from the solution. The crystallized salt is then isolated, and the chiral auxiliary is removed by acidification to yield the enantiomerically pure this compound.

Chiral Pool Synthesis: Nature's Starting Blocks

This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-malic acid is a suitable precursor for chroman-2-carboxylates.[1] The synthesis involves transforming the existing stereocenter of the starting material into the desired product, preserving the chirality throughout the reaction sequence. A key step in this pathway is an intramolecular Mitsunobu etherification to form the chroman ring.[1] While often requiring multiple steps, this approach guarantees the absolute stereochemistry of the final product.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on the specific requirements of the project, including scale, cost, time, and required purity.

| Strategy | Typical ee (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Organocatalysis | 90 - >99[4][5][15] | 70 - 95[4][15] | High atom economy, metal-free, mild conditions. | Catalyst loading can be high (5-20 mol%); may require longer reaction times. |

| Transition Metal Catalysis | 90 - 99[9] | 80 - 98 | Very high turnover, low catalyst loading, broad scope. | Metal contamination concerns, cost of ligands, sensitivity to air/moisture. |

| Enzymatic Resolution | >95 - >99[2] | 40 - 48 (90-95% based on resolved material) | Exceptional selectivity, green process, mild conditions. | Maximum 50% theoretical yield, requires screening for suitable enzymes. |

| Chemical Resolution | >98 | 30 - 45 | Robust, scalable, well-established technology. | Maximum 50% yield, often requires tedious optimization of crystallization. |

| Chiral Pool Synthesis | >99 | Varies (multi-step) | Absolute stereochemical control. | Often involves long, linear synthetic sequences; limited by starting material availability. |

Conclusion and Future Outlook

The stereoselective synthesis of this compound is a well-addressed challenge with multiple robust solutions. Asymmetric catalysis, particularly organocatalysis, represents the forefront of synthetic efficiency and sustainability, directly constructing the chiral molecule with minimal waste. For large-scale industrial applications, enzymatic resolution remains a highly competitive and environmentally sound option due to its operational simplicity and exceptional enantiopurity. The choice of method is a strategic decision balancing economic, environmental, and technical factors. Future research will undoubtedly focus on developing catalysts—both chemical and biological—with even higher efficiencies and broader substrate scopes, further lowering costs and environmental impact while providing reliable access to this crucial pharmaceutical building block.

References

- Benchchem. Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Chromans.

-

Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2014). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry. Available from: [Link]

-

ChemRxiv. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. Available from: [Link]

-

Tang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Organic & Biomolecular Chemistry. Available from: [Link]

-

Poulsen, T. B., et al. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition. Available from: [Link]

-

Geng, Z. C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

RSC Publishing. (2020). Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. Available from: [Link]

-

ResearchGate. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Available from: [Link]

-

ResearchGate. (2011). ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. Available from: [Link]

-

RSC Publishing. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Available from: [Link]

-

ResearchGate. (2015). Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R)-chroman-2-carboxylic acids 6a-6f. Available from: [Link]

-

Lookchem. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. Available from: [Link]

-

MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Available from: [Link]

-

RSC Publishing. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Available from: [Link]

-

UQ eSpace. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Available from: [Link]

-

MDPI. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available from: [Link]

-

NIH. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Available from: [Link]

-

ResearchGate. (2024). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. Available from: [Link]

-

ACS Publications. (2009). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Available from: [Link]

-

OrgoSolver. Resolution of Racemic Mixtures. Available from: [Link]

-

NIH. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

-

OUCI. (2015). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Available from: [Link]

-

Semantic Scholar. (1998). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Available from: [Link]

-

Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available from: [Link]

-

ResearchGate. (2019). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

-

CCS Chemistry. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Available from: [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]

-

ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Available from: [Link]

-

ResearchGate. (2022). (PDF) Introducing C2–Asymmetry in Chromans – A Brief Story†. Available from: [Link]

-

Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available from: [Link]

-

MDPI. (2018). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Available from: [Link]

-

ResearchGate. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Available from: [Link]

-

FAO AGRIS. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Available from: [Link]

Sources

- 1. An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates - Lookchem [lookchem.com]

- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. orgosolver.com [orgosolver.com]

- 12. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of (R)-chroman-2-carboxylic acid

An In-Depth Technical Guide to (R)-Chroman-2-Carboxylic Acid: Physicochemical Properties and Synthetic Insights

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. We will delve into its core chemical and physical properties, explore a representative synthetic route with mechanistic insights, and provide detailed analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile molecule.

Molecular Identity and Structural Elucidation

This compound is a chiral carboxylic acid derivative characterized by a chroman bicyclic ring system with a stereocenter at the C2 position.[1] Its unique three-dimensional structure is fundamental to its utility in asymmetric synthesis, where stereoselectivity is paramount.

Molecular Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions. The following Graphviz diagram illustrates the molecule's atom numbering and stereochemistry.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 83780-47-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~130–140°C | [1] |

| Boiling Point (Predicted) | 356.1 ± 31.0 °C | [3] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.09 ± 0.20 | [3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol) | [1] |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a key aspect of its application. While several synthetic strategies exist, a common and efficient approach involves the asymmetric reduction of a chromone precursor.

Representative Synthetic Pathway: Asymmetric Hydrogenation

A prevalent method for synthesizing chroman-2-carboxylic acid derivatives involves the catalytic hydrogenation of the corresponding chromone-2-carboxylic acid.[4][5] To achieve the desired (R)-enantiomer, a chiral catalyst or a resolution step is necessary. The following diagram outlines a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis and resolution of this compound.

Experimental Protocol: Synthesis of Racemic Chromane-2-Carboxylic Acid

The following protocol details the synthesis of the racemic mixture, which is a common precursor for chiral resolution.

Objective: To synthesize (±)-chromane-2-carboxylic acid via catalytic hydrogenation of 4-oxo-4H-1-benzopyran-2-carboxylic acid.[4]

Materials:

-

4-Oxo-4H-1-benzopyran-2-carboxylic acid

-

10% Palladium on activated charcoal (Pd/C)

-

Acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

In a Parr hydrogenation apparatus, a mixture of 4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent) and 10% Pd/C (0.1 equivalents by weight) in acetic acid is prepared.

-

The apparatus is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically to 60 psig).

-

The reaction mixture is stirred vigorously at room temperature for approximately 22-24 hours.

-

Upon completion, the hydrogen pressure is released, and the mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

The filter cake is washed with ethyl acetate, and the combined filtrates are concentrated under reduced pressure to yield a crude oil.

-

The oil is redissolved in ethyl acetate and extracted with saturated aqueous NaHCO₃.

-

The combined aqueous layers are acidified to a pH of 2 with concentrated HCl, leading to the precipitation of the product.

-

The acidic aqueous layer is then extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to afford the solid product.

Expected Outcome: A colorless solid product of (±)-chromane-2-carboxylic acid with a high yield (typically >90%).[4][6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (¹H NMR): For the racemic mixture, the following characteristic signals are observed in DMSO-d₆:

-

~12.96 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

~7.03 ppm (m, 2H): Aromatic protons.

-

~6.78 ppm (m, 2H): Aromatic protons.

-

~4.74 ppm (dd, 1H): Proton at the C2 position.

-

~2.73 ppm (m, 1H) and ~2.63 ppm (m, 1H): Methylene protons at the C4 position.

-

~2.03 ppm (m, 2H): Methylene protons at the C3 position.[6]

Infrared (IR) Spectroscopy:

-

3400–3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.[7]

-

1500, 1600 cm⁻¹: C=C stretching of the aromatic ring.[7]

Mass Spectrometry (MS): In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is readily observed.[8] Under certain soft ionization conditions in positive mode, chroman derivatives can exhibit unconventional behavior, forming radical cation molecular ions (M⁺•) rather than the typical protonated molecules ([M+H]⁺).[8]

Chiral Purity Determination

The enantiomeric excess (ee) of this compound is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining chiral purity.

Applications in Research and Development

This compound serves as a valuable chiral intermediate in the synthesis of various biologically active molecules.[1] Its rigid bicyclic structure and the presence of a carboxylic acid functional group make it a versatile scaffold for introducing chirality and building molecular complexity.

Notably, it is a key building block for certain pharmaceuticals. For instance, derivatives of chroman-2-carboxylic acid have been investigated for their potential as 5HT1D agonists.[2][3] Furthermore, fluorinated analogs, such as (S)- and (R)-6-fluorochroman-2-carboxylic acid, are pivotal intermediates in the synthesis of drugs like nebivolol.[9][10]

Handling and Storage

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[1] Keep the container tightly sealed to prevent moisture absorption. Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[1] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

-

This compound / (R)-chroman-2-carboxylicacid - IndiaMART.

-

This compound | 83780-47-6 - ChemicalBook.

-

Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R) - ResearchGate.

-

This compound CAS#: 83780-47-6 - ChemicalBook.

-

This compound | C10H10O3 | CID 6933107 - PubChem - NIH.

-

Cas 51939-71-0,CHROMANE-2-CARBOXYLIC ACID - LookChem.

-

(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid - Sigma-Aldrich.

-

Chromane-2-carboxylic Acid CAS 51939-71-0 - BIOSYNCE.

-

Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids - UQ eSpace - The University of Queensland.

-

(R)-6-Fluorochroman-2-carboxylic acid - Sigma-Aldrich.

-

(r)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.

-

CHROMANE-2-CARBOXYLIC ACID | 51939-71-0 - ChemicalBook.

-

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid - Sigma-Aldrich.

-

CHROMANE-2-CARBOXYLIC ACID CAS#: 51939-71-0 - ChemicalBook.

-

51939-71-0(CHROMANE-2-CARBOXYLIC ACID) Product Description - ChemicalBook.

-

6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | C14H18O4 - PubChem.

-

Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid.

-

CAS 51939-71-0 Chromane-2-carboxylic acid - Alfa Chemistry.

-

Soft ionization mass spectrometry of chromanols produces radical cation molecular ions.

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - MDPI.

-

6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro | Journal of Medicinal Chemistry - ACS Publications.

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing.

-

Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra.

-

Useful Spectroscopic Data.

-

Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy.

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing).

-

Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC.

-

pKa Data Compiled by R. Williams - Organic Chemistry Data.

-

Approximate pKa chart of the functional groups: values to know.

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound | 83780-47-6 [chemicalbook.com]

- 3. This compound CAS#: 83780-47-6 [chemicalbook.com]

- 4. CHROMANE-2-CARBOXYLIC ACID CAS#: 51939-71-0 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CHROMANE-2-CARBOXYLIC ACID | 51939-71-0 [chemicalbook.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (R)-Chroman-2-Carboxylic Acid

Introduction

(R)-Chroman-2-carboxylic acid is a vital chiral building block in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating a benzopyran core, is a privileged scaffold found in numerous biologically active compounds, including antioxidants like Vitamin E and various synthetic pharmaceuticals.[1] The precise stereochemistry at the C2 position is often critical for pharmacological activity, making rigorous structural confirmation and purity assessment indispensable.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, this document moves beyond a simple data repository. It offers an in-depth analysis of the expected spectral features, explains the underlying chemical principles that give rise to these signals, and provides robust, field-proven protocols for data acquisition. The methodologies described are designed to be self-validating, ensuring researchers can confidently confirm the identity, structure, and purity of their target molecule.

While a complete, unified dataset for this specific enantiomer is not consolidated in a single public source, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable and predictive analysis for professionals in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for assigning spectroscopic signals. The diagram below illustrates the standard IUPAC numbering for the chroman ring system, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms. The chirality at C2 renders the C3 and C4 protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| COOH | ~11-12 | br s | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[2][3] |

| H5, H6, H7, H8 | 6.8 - 7.2 | m | - | Aromatic protons on the benzene ring, appearing as a complex multiplet. The exact shifts depend on the substitution pattern. |

| H2 | 4.8 - 5.0 | dd | J = ~8, 4 Hz | The methine proton at the chiral center is coupled to the two diastereotopic protons at C3. It is deshielded by the adjacent oxygen (O1) and the carboxyl group. |

| H4α / H4β | 2.8 - 3.0 | m | - | The benzylic protons at C4 are diastereotopic and coupled to the C3 protons, resulting in a complex multiplet. |

| H3α / H3β | 2.1 - 2.4 | m | - | The methylene protons at C3 are diastereotopic and coupled to both H2 and the H4 protons, leading to a complex multiplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| COOH (C2') | 175 - 180 | The carboxylic acid carbonyl carbon is significantly deshielded and appears in a characteristic downfield region.[2][5] |

| C8a | 150 - 155 | Aromatic quaternary carbon attached to the ether oxygen (O1), resulting in strong deshielding. |

| C4a | 120 - 125 | Aromatic quaternary carbon at the ring junction. |

| C5, C6, C7, C8 | 115 - 130 | Aromatic methine carbons. The exact shifts can be further resolved with 2D NMR techniques. |

| C2 | 75 - 80 | The chiral methine carbon is deshielded by both the ring oxygen and the carboxyl group. |

| C4 | 28 - 32 | The benzylic carbon of the chroman ring. |

| C3 | 24 - 28 | The aliphatic methylene carbon adjacent to the chiral center. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Ensure the sample is fully dissolved.

-

Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation : Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition :

-

For ¹H NMR , acquire data with an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are standard.[1]

-

For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 128 or more) is required due to the lower sensitivity of the ¹³C nucleus.[4]

-

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by features of the carboxyl group and the aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The most characteristic peak for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[6][7][8] |

| ~3050 | C-H stretch (Aromatic) | Medium, Sharp | Absorption from the C-H bonds on the benzene ring. Often superimposed on the broad O-H stretch. |

| 2850 - 2960 | C-H stretch (Aliphatic) | Medium, Sharp | Absorptions from the C-H bonds at C2, C3, and C4 of the chroman ring. Also superimposed on the O-H stretch. |

| 1700 - 1725 | C=O stretch (Carboxylic Acid Dimer) | Very Strong, Sharp | The intense carbonyl stretch is a hallmark of the carboxylic acid functional group. The position indicates a hydrogen-bonded dimer, which is the typical state for carboxylic acids in condensed phases.[6][9] |

| 1500, 1600 | C=C stretch (Aromatic) | Medium-Strong | Two characteristic bands arising from the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | The stretching vibration of the carbon-oxygen single bond within the carboxyl group.[6] |

| ~920 | O-H bend (Out-of-plane) | Broad, Medium | A broad band characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer.[7] |

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Pressure Application : Use the instrument's pressure anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition : Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is usually displayed in terms of transmittance.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial evidence for structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

|---|---|---|

| 178 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of the molecule (C₁₀H₁₀O₃). |

| 133 | [M - COOH]⁺ | A prominent peak resulting from the characteristic alpha-cleavage and loss of the carboxylic acid group (45 Da).[11] |

| 134 | [M - CO₂]⁺ | Loss of carbon dioxide (44 Da), a common fragmentation pathway for carboxylic acids. |

| 105 | [C₇H₅O]⁺ | Further fragmentation of the chroman ring system. |

Fragmentation Pathway

Caption: Simplified EI-MS fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct infusion via an electrospray ionization (ESI) source can be used, though EI is common for structural fragmentation analysis.

-

Ionization : In the ion source (e.g., using a standard 70 eV electron beam for EI), the sample molecules are bombarded with electrons, causing ionization and fragmentation.[12]

-

Mass Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached systematically. The ¹H and ¹³C NMR spectra provide an unambiguous map of the C-H framework, with the diastereotopic protons at C3 and C4 serving as a key confirmation of the chroman ring's integrity. Infrared spectroscopy offers rapid and definitive identification of the crucial carboxylic acid functional group through its uniquely broad O-H and strong C=O stretching absorptions. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of the carboxyl moiety. Together, these three techniques provide a robust, self-validating dataset essential for any researcher or drug development professional working with this important chiral intermediate.

References

-

Alam, M. M. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. ResearchGate. Available at: [Link]

-

Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available at: [Link]

-

Zhang, Y., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(1), 439. Available at: [Link]

-

Wang, L., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Organic & Biomolecular Chemistry. Available at: [Link]

-

Borges, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(18), 3345. Available at: [Link]

-

Chen, Z. (2010). Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. ChemInform, 41(32). Available at: [Link]

-

NIST. (n.d.). 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, TMS ester. NIST Mass Spec Data Center. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Department of Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available at: [Link]

-

Gao, C., et al. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 22(12), 3842-3850. Available at: [Link]

-

Borges, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. ResearchGate. Available at: [Link]

-

Dalpozzo, R., et al. (n.d.). Recent Advances in the Asymmetric Synthesis of Chromane Derivatives. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

-

Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5086-5100. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectral data of compounds. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

Wipf, P. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh. Available at: [Link]

-

SpectraBase. (n.d.). Chromone-2-carboxylic acid. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The (R)-Chroman-2-Carboxylic Acid Scaffold: A Master Key to Unlocking Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Scaffold with Profound Biological Impact

The (R)-chroman-2-carboxylic acid moiety, a seemingly simple heterocyclic structure, serves as a pivotal pharmacophore in a class of drugs that revolutionized the management of type 2 diabetes mellitus. While the molecule in its unadorned state does not exhibit significant intrinsic biological activity, its incorporation into more complex chemical entities, most notably the thiazolidinediones (TZDs), unlocks a potent and specific mechanism of action with far-reaching physiological consequences. This guide delves into the intricate molecular mechanisms through which derivatives of this compound, such as troglitazone and rosiglitazone, exert their therapeutic effects. Our focus will be on their primary molecular target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of metabolism and inflammation.

Molecular Target Identification: The Discovery of PPARγ as the Hub of Activity

The journey to understanding the mechanism of action of chroman-containing drugs is a compelling narrative of target deconvolution. Early research on compounds like troglitazone revealed their ability to enhance insulin sensitivity in peripheral tissues, a crucial factor in combating the insulin resistance characteristic of type 2 diabetes. However, the precise molecular target remained elusive. A breakthrough came with the discovery that these compounds are high-affinity ligands for PPARγ.[1][2] This nuclear receptor is highly expressed in adipose tissue, where it governs adipocyte differentiation, lipid storage, and glucose homeostasis.[3][4] Subsequent studies firmly established that the insulin-sensitizing and anti-inflammatory effects of these drugs are mediated through their potent agonism of PPARγ.[5]

The intricate Dance: Mechanism of PPARγ Activation

The activation of PPARγ by its ligands is a multi-step process that culminates in the modulation of gene expression. As a member of the nuclear receptor superfamily, PPARγ resides in the nucleus and functions as a ligand-activated transcription factor.[6]

The process unfolds as follows:

-

Ligand Binding: Thiazolidinediones, featuring the chroman-2-carboxylic acid head group, traverse the cell and nuclear membranes to bind to the ligand-binding domain (LBD) of PPARγ.[7] This binding event induces a critical conformational change in the receptor.

-

Heterodimerization: The ligand-bound PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]

-

PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8]

-

Transcriptional Regulation: Upon binding to PPREs, the receptor complex recruits a suite of co-activator proteins, which in turn leads to the initiation of transcription of downstream genes. Conversely, in the absence of a ligand, PPARγ can be bound to co-repressor proteins, which suppress gene expression.

Downstream Cellular and Physiological Consequences

The activation of PPARγ orchestrates a symphony of cellular and physiological responses that collectively contribute to the therapeutic effects of this compound derivatives.

Metabolic Reprogramming

The primary therapeutic benefit of PPARγ agonism lies in its profound impact on glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in:

-

Insulin Signaling: Increased expression of proteins involved in the insulin signaling cascade, thereby enhancing cellular responsiveness to insulin.

-

Glucose Transport: Upregulation of glucose transporters (e.g., GLUT4) in adipose tissue and skeletal muscle, facilitating the removal of glucose from the bloodstream.[4]

-

Lipid Metabolism: Promotion of fatty acid uptake and storage in adipocytes, which reduces the levels of circulating free fatty acids that can contribute to insulin resistance.

Anti-inflammatory Effects

Chronic low-grade inflammation is a key contributor to the pathogenesis of insulin resistance and type 2 diabetes. PPARγ agonists exert potent anti-inflammatory effects through several mechanisms, including the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[5] This leads to a reduction in the production of inflammatory cytokines.

Adipogenesis: The Master Regulator

PPARγ is a master regulator of adipocyte differentiation (adipogenesis).[4] By promoting the maturation of pre-adipocytes into functional adipocytes, PPARγ activation leads to the creation of new, healthy fat cells that can efficiently store lipids, thereby preventing the detrimental effects of lipid accumulation in other tissues like the liver and muscle (lipotoxicity).

Elucidating the Mechanism: Key Experimental Protocols

A multi-pronged experimental approach is essential to fully characterize the mechanism of action of novel compounds targeting PPARγ. Below are foundational protocols that form the bedrock of such investigations.

Protocol 1: PPARγ Ligand Binding Assay (Fluorometric)

This assay determines the ability of a test compound to bind directly to the PPARγ receptor.

Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled probe for binding to the PPARγ ligand-binding domain. A decrease in fluorescence indicates displacement of the probe by the test compound.

Methodology:

-

Reagent Preparation: Prepare PPARγ protein, a fluorescent probe, and assay buffer as per the kit manufacturer's instructions (e.g., Abcam ab284546).[9]

-

Compound Dilution: Create a serial dilution of the test compound in DMSO.

-

Assay Plate Setup: Add the test compound dilutions, a solvent control (DMSO), and a known PPARγ ligand control to a 384-well plate.

-

Reaction Initiation: Add the PPARγ protein and the fluorescent probe to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 375/460-470 nm).[9]

-

Data Analysis: Calculate the percentage of probe displacement and determine the IC50 value for the test compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The structure-activity relationship between peroxisome proliferator-activated receptor gamma agonism and the antihyperglycemic activity of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Troglitazone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. raybiotech.com [raybiotech.com]

- 9. abcam.co.jp [abcam.co.jp]

(R)-Chroman-2-Carboxylic Acid: A Cornerstone Chiral Building Block for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals, including Vitamin E and various flavonoids.[1][2] The introduction of a stereocenter at the C2 position dramatically expands its chemical and biological potential. This guide provides an in-depth exploration of (R)-chroman-2-carboxylic acid as a versatile chiral building block in asymmetric synthesis. We will dissect the methodologies for its preparation, with a focus on chiral resolution techniques, and illuminate its application in the stereocontrolled synthesis of complex, biologically active molecules. This document is intended to serve as a practical resource, bridging fundamental principles with field-proven protocols for professionals in organic synthesis and drug discovery.

The Strategic Importance of the Chiral Chroman Scaffold

The chroman ring system, a benzopyran, is a recurring feature in molecules exhibiting a wide spectrum of biological activities, from antioxidant and anti-inflammatory to anticancer and neuroprotective effects.[3][4][5] When functionalized with a carboxylic acid at the C2 position, the molecule gains a critical handle for synthetic elaboration. More importantly, the chirality at this C2 stereocenter dictates the three-dimensional arrangement of the entire molecule, which is often crucial for specific interactions with biological targets like enzymes and receptors.

This compound, therefore, is not merely a starting material but a foundational chiral pool reagent. Its pre-defined absolute stereochemistry allows chemists to construct complex architectures with high stereocontrol, bypassing the need for challenging asymmetric reactions later in a synthetic sequence. Its utility is particularly pronounced in the synthesis of cardiovascular drugs, such as Nebivolol, where its specific stereoisomer is essential for therapeutic activity.[6]

Caption: Logical relationship between the core features of this compound and its applications.

Synthesis and Enantiomeric Resolution

The primary challenge in accessing enantiopure this compound lies in controlling its stereochemistry. While direct asymmetric synthesis methods are continually being developed, the most common and robust industrial approach involves the synthesis of the racemic acid followed by chiral resolution.[7][8]

Synthesis of Racemic Chroman-2-Carboxylic Acid

A prevalent strategy for synthesizing the racemic precursor begins with the corresponding chromone-2-carboxylic acid. This intermediate can be prepared through reactions like the microwave-assisted condensation of a 2'-hydroxyacetophenone with ethyl oxalate, followed by hydrolysis.[9][10] The subsequent reduction of both the pyrone ring's double bond and ketone is typically achieved via catalytic hydrogenation.

Caption: A common synthetic pathway to racemic chroman-2-carboxylic acid.

Chiral Resolution: Isolating the (R)-Enantiomer

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[11] For carboxylic acids, two primary methods have proven highly effective: classical resolution via diastereomeric salt formation and modern enzymatic resolution.

2.2.1. Classical Resolution via Diastereomeric Salts

This time-tested method relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent).[11] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated. The salt is then isolated, and the chiral base is removed by acidification to yield the desired enantiopure carboxylic acid.

A common and effective resolving agent for chroman-2-carboxylic acid derivatives is (R)-(+)-α-methylbenzylamine.[12]

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

2.2.2. Enzymatic Resolution

Enzymatic methods offer a green and highly selective alternative to classical resolution.[13] This approach typically uses an esterase or lipase to selectively hydrolyze one enantiomer of a racemic ester derivative (e.g., methyl chroman-2-carboxylate). For instance, specific esterases can be chosen that exhibit high activity towards the (S)-ester, hydrolyzing it to the (S)-acid, while leaving the desired (R)-ester untouched. The unreacted (R)-ester can then be easily separated from the water-soluble (S)-acid and subsequently hydrolyzed to give pure this compound.

| Resolution Method | Principle | Advantages | Disadvantages | Typical Yield |

| Classical | Diastereomeric salt formation and fractional crystallization.[11][12] | Well-established, scalable, cost-effective resolving agents. | Can be labor-intensive, solvent-intensive, relies on trial-and-error for conditions. | <50% (per enantiomer) |

| Enzymatic | Enantioselective hydrolysis of a racemic ester by an enzyme.[13] | High selectivity (>99% ee), mild conditions, environmentally friendly. | Higher initial cost for enzymes, may require process optimization. | ~45-50% (per enantiomer) |

Applications in Asymmetric Synthesis

The true value of this compound is realized when it is employed as a chiral starting material. The carboxylic acid moiety is a versatile functional group that can be converted into a wide array of other groups (esters, amides, alcohols, etc.) through standard organic transformations.[14]

Key Transformations and Synthetic Utility

-

Amide Coupling: The carboxylic acid can be activated (e.g., with DCC or as an acid chloride) and coupled with amines to form chiral amides. This is a fundamental step in building peptide-like structures or introducing nitrogen-containing functionalities.[15]

-

Esterification: Fischer esterification or other methods can be used to form esters, which can act as protecting groups or be further modified.[14]

-

Reduction to Alcohol: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, (R)-chroman-2-methanol, another valuable chiral building block.[14]

-

Decarboxylation: While not always straightforward, decarboxylation can provide access to 2-substituted chromans, transferring the chirality from the acid to a new C-H or C-C bond.[16]